molecular formula C18H17FN4O2 B2691766 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448060-12-5

2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2691766
CAS RN: 1448060-12-5
M. Wt: 340.358
InChI Key: KLCHXVLOASRFSS-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a pyridinyl group, a pyrazolyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorophenoxy group attached to a pyridinyl group via an ethyl linker, which is also attached to a pyrazolyl group via an acetamide linkage .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the fluorine atom in the fluorophenoxy group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could enhance its lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Antioxidant Activity

A study investigated pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. These compounds, including variations of pyrazole-acetamide structures, have potential applications in fields requiring antioxidant properties, such as in the development of protective agents against oxidative stress-related diseases (Chkirate et al., 2019).

Antiproliferative Activity

Research on pyridine linked thiazole derivatives, which include pyrazole-acetamide moieties, indicated promising anticancer activity. These compounds showed effectiveness against certain cancer cell lines, suggesting their potential in developing new anticancer therapies (Alqahtani & Bayazeed, 2020).

Anti-Lung Cancer Activity

A study highlighted the potential of fluoro-substituted benzo[b]pyran, which can be related to fluorophenoxy-acetamide structures, in anti-lung cancer applications. This research points to the potential use of similar compounds in lung cancer treatment (Hammam et al., 2005).

Imaging Applications in Neuroinflammation

Research on a series of pyrazolo[1,5-a]pyrimidines, closely related to fluorophenoxy-acetamide structures, demonstrated their potential as ligands for the translocator protein (18 kDa), which is a biomarker of neuroinflammatory processes. These compounds could be used for in vivo PET-imaging in neuroinflammation studies (Damont et al., 2015).

Insecticidal Properties

A study on heterocycles incorporating a thiadiazole moiety, which can be structurally related to fluorophenoxy-acetamide, showed insecticidal properties against the cotton leafworm. This suggests potential applications of similar compounds in pest control (Fadda et al., 2017).

Monitoring of Zinc Concentrations

A chemosensor developed using derivatives of pyridine and acetamide showed the ability to monitor zinc concentrations in living cells and aqueous solutions. This indicates the utility of related compounds in biological and environmental sensing applications (Park et al., 2015).

Antipsychotic Potential

Compounds including pyrazol-5-ols and fluorophenoxy-acetamide structures exhibited an antipsychotic-like profile in animal tests, presenting a potential for development into novel antipsychotic drugs (Wise et al., 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical or agrochemical, its mechanism of action would likely involve interaction with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further exploration of its potential uses, optimization of its synthesis process, and detailed investigation of its mechanism of action .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-15-3-1-2-4-17(15)25-13-18(24)21-10-12-23-11-7-16(22-23)14-5-8-20-9-6-14/h1-9,11H,10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCHXVLOASRFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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